molecular formula C9H19N B6264748 (2R)-1-cyclohexylpropan-2-amine CAS No. 52617-05-7

(2R)-1-cyclohexylpropan-2-amine

Cat. No.: B6264748
CAS No.: 52617-05-7
M. Wt: 141.25 g/mol
InChI Key: GIXSTBOIKJPUKD-MRVPVSSYSA-N
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Description

(2R)-1-cyclohexylpropan-2-amine is an organic compound with a cyclohexyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-cyclohexylpropan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexyl bromide.

    Grignard Reaction: Cyclohexyl bromide is reacted with magnesium in dry ether to form cyclohexyl magnesium bromide.

    Addition Reaction: The cyclohexyl magnesium bromide is then reacted with propanal to form (2R)-1-cyclohexylpropan-2-ol.

    Amination: The alcohol is converted to the amine using reagents such as ammonia or an amine source under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-cyclohexylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

(2R)-1-cyclohexylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-cyclohexylpropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-cyclohexylethylamine: Similar structure but with an ethyl group instead of a propyl group.

    (2R)-1-cyclohexylbutan-2-amine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

(2R)-1-cyclohexylpropan-2-amine is unique due to its specific cyclohexyl and propan-2-amine structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

52617-05-7

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(2R)-1-cyclohexylpropan-2-amine

InChI

InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1

InChI Key

GIXSTBOIKJPUKD-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1CCCCC1)N

Canonical SMILES

CC(CC1CCCCC1)N

Purity

95

Origin of Product

United States

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